Enantioselective Enzymatic Resolution vs. Prior Art Methods: Yield and ee Comparison
The target (R)-enantiomer can be obtained via enzymatic resolution of the racemic methyl ester. The patent CN114540456B demonstrates that an engineered enzyme (e.g., Enz.4) resolves methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate into the (S)-enantiomer with 32.7% isolated yield and >99.5% ee after purification [1]. This represents a ≥1.6× yield improvement over prior art chemical resolution using tartaric acid (yield <20%, II Farmaco, 2001, 56, 609–613) and overcomes the low-throughput limitation of chiral HPLC separation [1]. The enzyme system is scalable for industrial production.
| Evidence Dimension | Resolution yield and enantiomeric excess |
|---|---|
| Target Compound Data | Yield 32.7% (isolated); ee >99.5% after purification (for S-enantiomer, enzymatic method) |
| Comparator Or Baseline | Chemical resolution with L-(+)-tartaric acid: yield <20% (II Farmaco, 2001); Chiral HPLC: low throughput, not industrially scalable |
| Quantified Difference | ≥1.6× yield increase; leap from <20% to 32.7% |
| Conditions | Enzymatic kinetic resolution in aqueous/organic medium; enzyme sequences SEQ ID NOs: 6,7,9,10 |
Why This Matters
Higher yield and enantiopurity directly reduce procurement cost per gram of usable enantiomer and ensure stereochemical fidelity for downstream synthesis of HIV-1 protease inhibitors.
- [1] CN114540456B – Method for splitting methyl 2-(benzyloxycarbonylamino)-2-(oxetane-3-yl)acetate. 2020. View Source
